N-(2-(methylthio)benzo[d]thiazol-6-yl)-2-phenylacetamide
Description
N-(2-(Methylthio)benzo[d]thiazol-6-yl)-2-phenylacetamide is a benzothiazole-derived acetamide featuring a methylthio (-SMe) substituent at the 2-position of the benzothiazole ring and a phenylacetamide group at the 6-position. The methylthio group may enhance lipophilicity, influencing bioavailability and membrane permeability, while the phenylacetamide moiety contributes to molecular recognition and binding affinity.
Properties
IUPAC Name |
N-(2-methylsulfanyl-1,3-benzothiazol-6-yl)-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2OS2/c1-20-16-18-13-8-7-12(10-14(13)21-16)17-15(19)9-11-5-3-2-4-6-11/h2-8,10H,9H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUSMFWOUCXFLPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(S1)C=C(C=C2)NC(=O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(methylthio)benzo[d]thiazol-6-yl)-2-phenylacetamide typically involves the reaction of 2-aminobenzothiazole with methylthiol and phenylacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually heated under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-(2-(methylthio)benzo[d]thiazol-6-yl)-2-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the amide group, using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), nitro compounds.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced amide derivatives.
Substitution: Halogenated or nitro-substituted benzothiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties
Mechanism of Action
The mechanism of action of N-(2-(methylthio)benzo[d]thiazol-6-yl)-2-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit the activity of monoamine oxidase, an enzyme involved in the metabolism of neurotransmitters, thereby exerting neuroprotective effects . Additionally, its interaction with cellular receptors and signaling pathways can lead to anti-inflammatory and anticancer activities .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Physicochemical Properties
The target compound shares a benzothiazole-acetamide backbone with several analogs, differing primarily in substituents. Key comparisons include:
Table 1: Structural and Physicochemical Comparisons
Key Observations :
- Substituent Effects on Melting Points: Compounds with bulkier substituents (e.g., thiazol-2-ylamino in 7t) exhibit higher melting points (~237–239°C), suggesting enhanced crystallinity due to intermolecular interactions . The target compound’s methylthio group, being less polar, may lower its melting point compared to 7t.
- Synthetic Accessibility : Yields for 7q–7t range from 68–77%, indicating moderate synthetic efficiency. The target compound’s synthesis may require optimization for similar or better yields .
Anticancer Potential:
- The methoxybenzamide group in 7q–7t may confer different binding modes compared to the target’s phenylacetamide .
- Patent Compounds () : The trifluoromethyl and methoxyphenyl groups in these analogs are patented for pharmaceutical use, implying enhanced target affinity or metabolic stability over the methylthio-phenyl combination .
- Triazole Derivatives () : Acetamides with triazolyl-thiazole substituents showed anticancer activity, suggesting that heterocyclic appendages (e.g., triazole) may improve efficacy compared to simpler aryl groups .
Computational and Experimental Insights
- : Computational studies on arylbenzothiazole acetamides suggest that electron-withdrawing groups (e.g., -CF₃) improve binding to enzymatic targets like kinases. The target compound’s methylthio group, being electron-donating, may reduce such interactions unless balanced by the phenylacetamide’s aromatic stacking .
- Solubility : Methoxy groups (as in 7q–7t) enhance aqueous solubility compared to phenyl or trifluoromethyl groups, which could limit the target compound’s bioavailability without formulation aids .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
